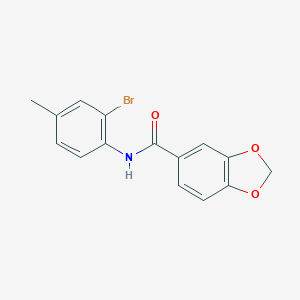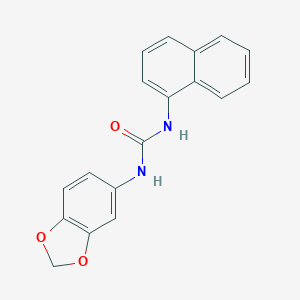
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea is a synthetic compound that has gained attention in scientific research due to its potential use in drug development. It is also known as BNU-1 and has a molecular formula of C20H15N2O3.
Mecanismo De Acción
BNU-1 works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer, and neurodegenerative diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. BNU-1 has also been found to inhibit the activity of protein kinases, which play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that BNU-1 has anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, BNU-1 has been shown to protect neurons from oxidative stress and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BNU-1 in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that BNU-1 is a synthetic compound and may not accurately represent the effects of natural compounds found in the body.
Direcciones Futuras
There are several future directions for the study of BNU-1. One area of research is the development of BNU-1 derivatives that have improved pharmacological properties. Another area of research is the investigation of the potential use of BNU-1 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BNU-1 and its potential therapeutic applications.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea is a synthetic compound that has shown potential in scientific research as a drug candidate for the treatment of various diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. BNU-1 works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer, and neurodegenerative diseases. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
BNU-1 can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with naphthalene-1-amine. The resulting product is then treated with urea to yield BNU-1. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
BNU-1 has shown potential in scientific research as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. BNU-1 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H14N2O3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H14N2O3/c21-18(19-13-8-9-16-17(10-13)23-11-22-16)20-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H2,19,20,21) |
Clave InChI |
GWAGQWTXHMCFHA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B258594.png)
![N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
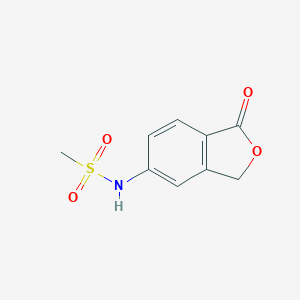
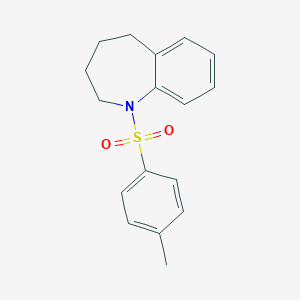
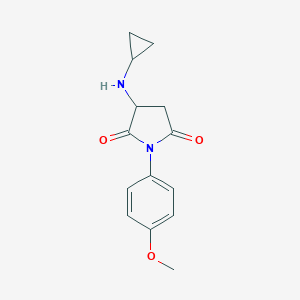
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)
